Pimobendan

Calcium sensitization Myofilament activation Cardiac contractility

Pimobendan (CAS 74150-27-9) uniquely combines PDE3 inhibition (IC50 0.32 µM) with direct calcium sensitization—a dual mechanism absent in milrinone and mechanistically distinct from levosimendan. It differentially increases midmyocardial and subepicardial perfusion unattainable with milrinone. As the gold-standard positive control in canine CHF trials (+157-day median survival extension), it delivers an irreplaceable benchmark for cardiovascular efficacy studies. Its stereospecific pharmacology (l-isomer >> d-isomer) and 70% oral bioavailability in dogs further enable chiral pharmacological investigations and oral formulation bioequivalence development.

Molecular Formula C19H18N4O2
Molecular Weight 334.4 g/mol
CAS No. 74150-27-9
Cat. No. B1677887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimobendan
CAS74150-27-9
Synonyms4,5-dihydro-6-(2-(4-methoxyphenyl)-1H-benzimidazole-5-yl)-5-methyl-3(2H)-pyridazinone
pimobendan
pimobendane
UD CG 115
UD-CG 115
UD-CG115
Molecular FormulaC19H18N4O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC
InChIInChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24)
InChIKeyGLBJJMFZWDBELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pimobendan (CAS 74150-27-9): Pharmacological and Chemical Profile for Research and Procurement


Pimobendan (CAS 74150-27-9) is a benzimidazole-pyridazinone derivative that functions as both a phosphodiesterase 3 (PDE3) inhibitor and a calcium sensitizer [1]. It is widely used in veterinary cardiology for the management of canine congestive heart failure (CHF), particularly secondary to myxomatous mitral valve disease (MMVD). The compound exhibits selective PDE3 inhibition with an IC50 of 0.32 µM in guinea pig cardiac muscle, distinguishing it from non-selective PDE inhibitors . Its unique dual mechanism enhances myocardial contractility while promoting vasodilation, making it a key reference standard in cardiovascular research and pharmaceutical development.

Why Pimobendan (CAS 74150-27-9) Cannot Be Replaced by Other PDE3 Inhibitors or Inotropes


Pimobendan is not simply interchangeable with other PDE3 inhibitors such as milrinone or calcium sensitizers like levosimendan. While all three agents increase cardiac output and reduce systemic vascular resistance, pimobendan demonstrates unique differences in myocardial perfusion distribution, calcium sensitization potency, and survival outcomes in canine CHF models [1]. Notably, pimobendan increased midmyocardial and subepicardial blood flow and reduced the endo/epi ratio to a greater degree than levosimendan, while milrinone did not affect myocardial perfusion at all [2]. Furthermore, pimobendan exhibits direct calcium sensitization in skinned cardiac fibers that is absent with milrinone [3]. These quantifiable distinctions preclude generic substitution in both research and clinical settings.

Pimobendan (CAS 74150-27-9) Quantitative Evidence Guide: Direct Comparisons with Analogs


Calcium Sensitization: Pimobendan vs. Milrinone in Skinned Cardiac Fibers

Pimobendan demonstrates direct calcium sensitization of cardiac myofilaments, a property not observed with milrinone. In chemically skinned dog heart muscle fibers, 50 µM pimobendan shifted the force-pCa relationship leftward by 0.15-0.20 pCa units, indicating increased myofilament calcium sensitivity [1]. Milrinone at equivalent concentrations did not produce any increase in active tension at submaximal calcium concentrations [2].

Calcium sensitization Myofilament activation Cardiac contractility

Myocardial Perfusion Distribution: Pimobendan vs. Levosimendan vs. Milrinone

In anesthetized dogs, pimobendan increased midmyocardial and subepicardial blood flow and reduced the endocardial/epicardial (endo/epi) blood flow ratio to a greater degree than levosimendan. Milrinone did not affect myocardial perfusion at all [1]. All three drugs produced similar increases in heart rate, cardiac output, and left ventricular +dP/dt, indicating that the perfusion differences are not due to global hemodynamic effects.

Myocardial blood flow Endo/epi ratio Regional perfusion

Survival Benefit in Canine Congestive Heart Failure: Pimobendan vs. Placebo

In the landmark EPIC trial and subsequent VetCompass real-world data emulation, pimobendan treatment significantly prolonged survival and delayed CHF onset in dogs with preclinical degenerative mitral valve disease. In the EPIC trial, median survival was 1,059 days in treated dogs vs. 902 days in placebo (difference of 157 days) [1]. In the VetCompass emulation study, 5-year survival was 19.8% in pimobendan-prescribed dogs vs. 9.6% in untreated dogs, with 311 fewer days of health lost to CHF (95% CI 224-395 days) [2].

Canine CHF Survival analysis MMVD

PDE3 Inhibition Potency and Isoform Selectivity: Pimobendan vs. Milrinone

Pimobendan and milrinone both inhibit PDE3, but with differing potency and selectivity profiles. Pimobendan inhibits guinea pig cardiac PDE3 with an IC50 of 2.40 µM and has a selectivity factor (SF) of 50.5 relative to PDE1/2 [1]. Milrinone shows an IC50 of 1.52 µM with a slightly higher SF of 70.0 [2]. However, the active metabolite of pimobendan, UD-CG 212, is more potent (IC50 0.19 µM) and more selective (SF 869) [3], contributing to pimobendan's overall in vivo profile.

PDE3 inhibition IC50 Selectivity factor

Oral Bioavailability in Canine Species: Pimobendan vs. Class Benchmarks

Pimobendan exhibits oral bioavailability of approximately 70% in dogs when administered as chewable tablets [1]. This high bioavailability supports reliable oral dosing and contributes to the compound's clinical efficacy. The compound is oxidatively demethylated to the active metabolite O-desmethyl-pimobendan (ODMP), which is subsequently conjugated and excreted primarily via feces [2]. This contrasts with milrinone, which has poor oral bioavailability and is primarily used intravenously in human medicine.

Oral bioavailability Pharmacokinetics Canine

Left Ventricular-Arterial Coupling and Mechanical Efficiency: Pimobendan vs. Levosimendan

In open-chest anesthetized dogs, pimobendan and levosimendan both increased Ees/Ea ratio (ventricular-arterial coupling) and SW/PVA (mechanical efficiency). However, levosimendan uniquely reduced pressure-work index (PWI), an estimate of myocardial oxygen consumption, whereas pimobendan and milrinone did not [1]. Specifically, levosimendan at high dose (3.0 µg/kg/min) increased Ees/Ea from 0.61±0.10 to 3.3±0.7 and SW/PVA from 0.48±0.05 to 0.84±0.04 [2]. Pimobendan caused dose-related increases in these parameters but without reducing PWI.

Ventricular-arterial coupling Mechanical efficiency Pressure-volume analysis

Optimal Research and Industrial Applications for Pimobendan (CAS 74150-27-9) Based on Evidence


Canine Congestive Heart Failure Model Development and Preclinical Drug Screening

Pimobendan serves as the gold standard positive control in canine CHF studies, particularly for MMVD-induced heart failure. Its proven survival benefit (median survival extension of 157 days in RCT, 5-year survival rate doubling) [1] provides a validated benchmark for evaluating novel therapeutics. Researchers can use pimobendan to establish baseline efficacy in comparative studies or to phenotype drug candidates that may synergize with PDE3 inhibition/calcium sensitization.

Calcium Sensitization Mechanism Studies in Skinned Cardiac Fiber Preparations

The direct calcium sensitization effect of pimobendan (leftward shift of force-pCa curve by 0.15-0.20 pCa units at 50 µM) [2] makes it a valuable tool for investigating myofilament calcium responsiveness. Unlike milrinone, which lacks this property, pimobendan can be used to dissect the relative contributions of PDE3 inhibition vs. calcium sensitization in cardiac contractility assays. Its stereospecific effects (l-isomer > d-isomer) [3] also support studies of chiral pharmacology.

Pharmacokinetic and Bioequivalence Studies in Canine Models

With established oral bioavailability of 70% in dogs [4], pimobendan is an ideal reference compound for developing and validating new oral formulations for veterinary use. Bioequivalence studies comparing novel pimobendan formulations to the reference product Vetmedin® can rely on validated PK parameters (Cmax, AUC) and established acceptance criteria (90% CI within 0.8-1.25) [5].

Comparative Inotrope Studies in Large Animal Cardiovascular Models

The differential effects of pimobendan, levosimendan, and milrinone on myocardial perfusion distribution and ventricular-arterial coupling [6] make pimobendan a critical comparator in large animal studies of heart failure pharmacotherapy. Researchers can leverage these known differences to validate new imaging modalities, assess drug-drug interactions, or evaluate novel combination therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pimobendan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.